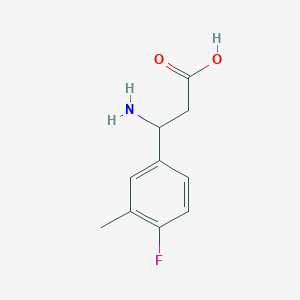

3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid

描述

3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is a fluorinated β-amino acid derivative characterized by a phenyl ring substituted with both a fluorine atom at the 4-position and a methyl group at the 3-position.

属性

分子式 |

C10H12FNO2 |

|---|---|

分子量 |

197.21 g/mol |

IUPAC 名称 |

3-amino-3-(4-fluoro-3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

InChI 键 |

WDFMIERNWSXRKU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)N)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.

Amination: The aldehyde group is converted to an amino group through reductive amination.

Carboxylation: The resulting amine is then carboxylated to form the propanoic acid derivative.

Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach involves optimizing the above synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted aromatic compounds.

科学研究应用

3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .

相似化合物的比较

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its dual substitution pattern (fluoro and methyl groups). Below is a detailed comparison with similar compounds:

Substituent Effects on Physicochemical Properties

* Calculated based on analogous structures.

Key Observations:

- Steric Effects : The 3-methyl group introduces steric hindrance, which may influence binding to biological targets compared to unsubstituted or para-substituted analogs.

生物活性

3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid, also known as fluoro-β-phenylalanine , is an amino acid derivative with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated aromatic ring and an amino group, contribute to its biological activity, particularly in antimicrobial and neuropharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding, while the fluorinated aromatic ring enhances hydrophobic interactions. These properties allow the compound to modulate biochemical pathways, potentially leading to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial and fungal pathogens.

- Neurotransmitter Modulation : It influences neurotransmitter systems, particularly in excitatory neurotransmission.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |

| Vancomycin-resistant Enterococcus faecalis | 0.5–2 |

| Gram-negative bacteria (e.g., E. coli) | 8–64 |

| Drug-resistant Candida species (e.g., C. auris) | 8–64 |

These findings indicate that the compound may serve as a foundation for developing new antimicrobial agents targeting resistant strains .

Neuropharmacological Applications

In neuropharmacology, this compound is being investigated for its role in modulating neurotransmitter activity. Its structural properties make it a valuable building block in synthesizing drugs aimed at treating neurological disorders. Studies suggest that it may enhance synaptic plasticity and cognitive functions by influencing excitatory neurotransmission .

Case Studies

- Antimicrobial Efficacy : A study conducted by Chui et al. evaluated various derivatives of 3-amino acids against clinically relevant pathogens. The results demonstrated that certain modifications significantly improved antimicrobial activity against resistant strains, underscoring the importance of structure-activity relationships in drug development .

- Neurotransmitter Research : Research exploring the effects of this compound on synaptic transmission revealed its potential to enhance cognitive functions in animal models. The findings suggest that it could play a role in developing treatments for conditions such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。